(4Z)-1-(3-bromophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
Overview
Description
(4Z)-1-(3-bromophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-bromophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione typically involves the following steps:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the 3-bromophenyl group: This step involves the bromination of a phenyl ring followed by its attachment to the pyrazolidine-3,5-dione core.
Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor.
Attachment of the 3-nitrophenyl group: This involves the nitration of a phenyl ring followed by its attachment to the furan ring.
Final assembly: The final step involves the condensation of the furan and pyrazolidine-3,5-dione intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and phenyl rings.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The major product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Enzyme Inhibition: The compound could be studied for its potential to inhibit specific enzymes.
Receptor Binding: It may interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Agriculture: The compound could be investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-bromophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3-chlorophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
- (4Z)-1-(3-fluorophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione
Uniqueness
- Substituent Effects : The presence of the bromine atom in (4Z)-1-(3-bromophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione may confer unique electronic and steric properties compared to its chloro and fluoro analogs.
- Biological Activity : The specific substituents on the phenyl and furan rings can significantly influence the compound’s biological activity and selectivity.
Properties
IUPAC Name |
(4Z)-1-(3-bromophenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]pyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O5/c21-13-4-2-5-14(10-13)23-20(26)17(19(25)22-23)11-16-7-8-18(29-16)12-3-1-6-15(9-12)24(27)28/h1-11H,(H,22,25)/b17-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVUUYCPHOTICT-BOPFTXTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC(=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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